

# An In-Depth Technical Guide to (3-Methylcyclohexyl)propylamine: Structure, Properties, and Synthesis

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## Compound of Interest

Compound Name: (3-Methylcyclohexyl)propylamine

CAS No.: 915920-30-8

Cat. No.: B3302177

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## Introduction

**(3-Methylcyclohexyl)propylamine** is a substituted cycloaliphatic amine that holds significant potential as a versatile building block in medicinal chemistry and material science. Its structure, featuring a chiral 3-methylcyclohexyl core linked to a flexible propylamine chain, offers a unique combination of lipophilicity, basicity, and stereochemical complexity. This guide provides a comprehensive overview of its chemical properties, stereoisomerism, a detailed protocol for its synthesis via reductive amination, and a discussion of its potential applications based on the broader class of cyclohexylamine derivatives.

## Chemical Structure and Stereoisomerism

The IUPAC name for this compound is N-propyl-3-methylcyclohexan-1-amine. The presence of two stereocenters in the 3-methylcyclohexyl ring (at carbon 1 and carbon 3) gives rise to multiple stereoisomers. These exist as two diastereomeric pairs of enantiomers: (1R,3R) and

(1S,3S) forming one pair, and (1R,3S) and (1S,3R) forming the other. The relative orientation of the methyl and propylamino groups on the cyclohexane ring defines them as cis or trans isomers. This stereochemical diversity is a critical consideration in drug development, as different isomers can exhibit distinct pharmacological and toxicological profiles.

Caption: Chemical structure and key stereoisomers of **(3-Methylcyclohexyl)propylamine**.

## Physicochemical Properties

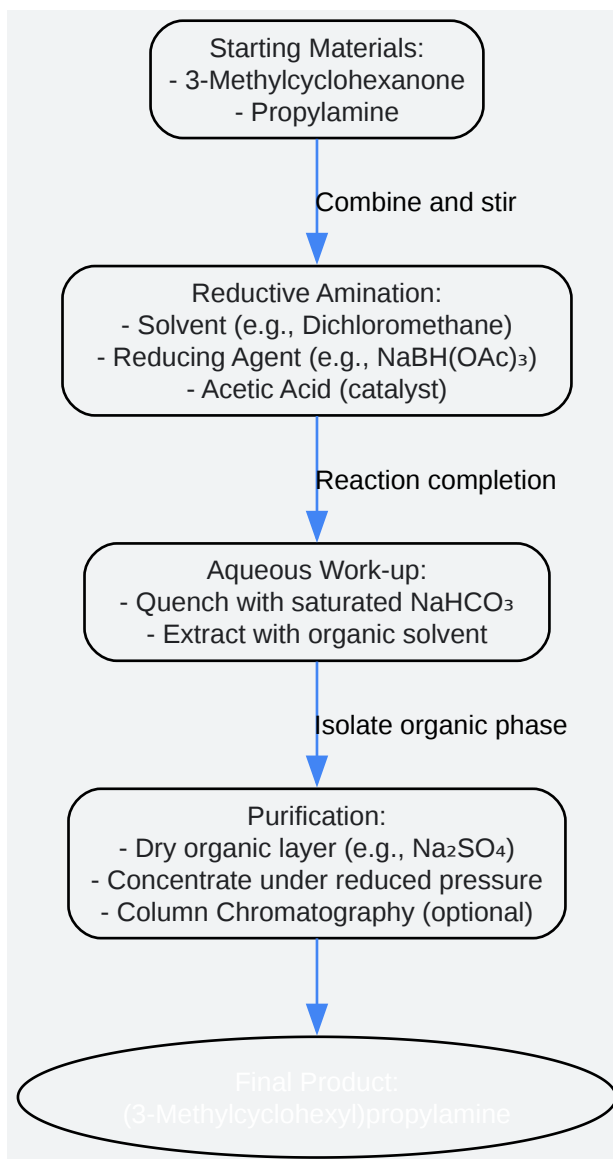
While extensive experimental data for **(3-Methylcyclohexyl)propylamine** is not readily available in the literature, its properties can be reliably estimated from closely related compounds and computational models. The hydrochloride salt is the most commonly available form from commercial suppliers.

Property	Value (Free Base)	Reference/Method
IUPAC Name	N-propyl-3-methylcyclohexan-1-amine	-
CAS Number	1051919-32-4 (for hydrochloride salt)	[1]
PubChem CID	16641290 (Parent Compound)	[1]
Molecular Formula	C <sub>10</sub> H <sub>21</sub> N	Computed
Molecular Weight	155.28 g/mol	Computed
Boiling Point	~180-190 °C (estimated)	Based on similar N-alkylated cyclohexylamines
Density	~0.85 g/mL (estimated)	Based on similar N-alkylated cyclohexylamines
Solubility	Sparingly soluble in water; soluble in organic solvents	General property of similar amines
pKa	~10.5-11.0 (estimated for conjugate acid)	Typical for secondary alkylamines
LogP (Octanol-Water)	~3.5 (estimated)	Increased lipophilicity from methyl and propyl groups

## Synthesis via Reductive Amination

The most efficient and widely used method for the synthesis of N-alkylated cyclohexylamines is reductive amination.[2] This one-pot reaction involves the condensation of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine.[3] For the synthesis of **(3-Methylcyclohexyl)propylamine**, the reaction of 3-methylcyclohexanone with propylamine is the most direct route.

The choice of reducing agent is critical for the success of this reaction. While sodium borohydride (NaBH<sub>4</sub>) can be used, it can also reduce the starting ketone. A milder and more selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)<sub>3</sub>), is often preferred as it selectively reduces the intermediate iminium cation over the ketone.[2]



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Caption: General workflow for the synthesis of **(3-Methylcyclohexyl)propylamine**.

## Experimental Protocol

Materials:

- 3-Methylcyclohexanone (1.0 eq)
- Propylamine (1.2 eq)[4]
- Sodium triacetoxyborohydride (1.5 eq)

- Dichloromethane (DCM), anhydrous
- Acetic acid, glacial
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Standard laboratory glassware and magnetic stirrer

Procedure:

- **Reaction Setup:** To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methylcyclohexanone (1.0 eq) and anhydrous dichloromethane.
- **Amine Addition:** Add propylamine (1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 0.1 eq). Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium intermediate.
- **Reduction:** In a separate container, suspend sodium triacetoxyborohydride (1.5 eq) in anhydrous dichloromethane. Add this suspension portion-wise to the reaction mixture over 15-20 minutes. The reaction is mildly exothermic.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting ketone is consumed (typically 2-4 hours).
- **Quenching and Work-up:** Carefully quench the reaction by the slow addition of saturated aqueous  $\text{NaHCO}_3$  solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
- **Extraction:** Separate the layers and extract the aqueous layer with dichloromethane (2 x volumes). Combine the organic layers.
- **Washing and Drying:** Wash the combined organic layers with brine, then dry over anhydrous  $\text{Na}_2\text{SO}_4$ .

- Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude **(3-Methylcyclohexyl)propylamine** can be further purified by column chromatography on silica gel or by vacuum distillation if required.

## Spectroscopic Characterization (Predicted)

While specific spectra are not available, the expected NMR and IR characteristics can be predicted based on the structure and data from similar compounds.[5][6][7]

- <sup>1</sup>H NMR: The spectrum would be complex due to the overlapping signals of the cyclohexyl and propyl protons. Key signals would include a broad multiplet for the proton on the carbon bearing the nitrogen, a triplet for the methyl group of the propyl chain, and a doublet for the methyl group on the cyclohexane ring.
- <sup>13</sup>C NMR: Distinct signals would be expected for each of the 10 carbon atoms. The carbons attached to the nitrogen atom would appear in the 40-60 ppm range. The aliphatic carbons of the cyclohexane and propyl groups would resonate in the 10-40 ppm region.
- IR Spectroscopy: A characteristic N-H stretch would be observed in the region of 3300-3500 cm<sup>-1</sup> (for the secondary amine). C-H stretching vibrations for the sp<sup>3</sup> hybridized carbons would be present just below 3000 cm<sup>-1</sup>.

## Potential Applications and Biological Relevance

Cyclohexylamine derivatives are prevalent scaffolds in biologically active compounds.[8] They are utilized in the development of pharmaceuticals and agrochemicals.[9] While specific biological activities for **(3-Methylcyclohexyl)propylamine** have not been extensively reported, its structural motifs suggest potential applications in several areas:

- Drug Discovery: As a lipophilic amine, it can be incorporated into drug candidates to modulate their pharmacokinetic properties, such as membrane permeability and metabolic stability. The basic nitrogen can form salts, which is often advantageous for drug formulation.
- Agrochemicals: Substituted amines are frequently used in the synthesis of herbicides, fungicides, and pesticides. The specific stereoisomers of **(3-Methylcyclohexyl)propylamine** could be explored for the development of novel and selective agrochemicals.

- Corrosion Inhibitors: The lone pair of electrons on the nitrogen atom allows the molecule to adsorb onto metal surfaces, making it a candidate for use as a corrosion inhibitor, a known application for similar long-chain amines.

## Conclusion

**(3-Methylcyclohexyl)propylamine** is a valuable, stereochemically rich building block with significant potential for applications in research and development. Its synthesis is readily achievable through established methods like reductive amination, allowing for the generation of its various stereoisomers. This technical guide provides a foundational understanding of its properties and synthesis, offering a starting point for its exploration in the design of novel pharmaceuticals, agrochemicals, and advanced materials. Further investigation into the specific biological activities of its individual stereoisomers is a promising area for future research.

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